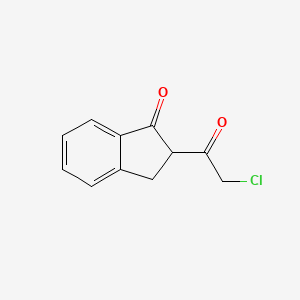
Methyl-PEG3-Ald
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Methyl-PEG3-Ald can be synthesized through the reaction of polyethylene glycol with an aldehyde group. The process typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting with a suitable activating agent, such as p-toluenesulfonyl chloride, to form a tosylate intermediate.
Nucleophilic Substitution: The tosylate intermediate is then subjected to nucleophilic substitution with sodium methoxide to introduce the methyl group.
Oxidation: The resulting methylated polyethylene glycol is oxidized using an oxidizing agent, such as pyridinium chlorochromate, to form the aldehyde group
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as distillation and chromatography .
化学反应分析
Types of Reactions
Methyl-PEG3-Ald undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones
Common Reagents and Conditions
Oxidation: Potassium permanganate, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Condensation: Amines, hydrazines, under mild acidic or basic conditions
Major Products Formed
科学研究应用
Methyl-PEG3-Ald is widely used in scientific research due to its versatility and unique properties:
Chemistry: It serves as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: It is used in the modification of biomolecules to enhance their solubility and stability.
Medicine: It is employed in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: It is utilized in the production of various polyethylene glycol-based products, including surfactants and emulsifiers.
作用机制
Methyl-PEG3-Ald exerts its effects primarily through its aldehyde group, which can form covalent bonds with nucleophilic groups on target molecules. In the context of PROTACs, the aldehyde group facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome .
相似化合物的比较
Methyl-PEG3-Ald can be compared with other polyethylene glycol derivatives, such as:
Methyl-PEG2-Ald: Similar structure but with a shorter polyethylene glycol chain.
Methyl-PEG4-Ald: Similar structure but with a longer polyethylene glycol chain.
Methyl-PEG3-Amine: Contains an amine group instead of an aldehyde group
Uniqueness
This compound is unique due to its specific chain length and functional group, which provide an optimal balance between solubility, reactivity, and stability. This makes it particularly suitable for use in PROTAC synthesis and other applications requiring precise molecular modifications .
属性
分子式 |
C9H18O5 |
|---|---|
分子量 |
206.24 g/mol |
IUPAC 名称 |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]acetaldehyde |
InChI |
InChI=1S/C9H18O5/c1-11-4-5-13-8-9-14-7-6-12-3-2-10/h2H,3-9H2,1H3 |
InChI 键 |
GAENTWORTZPSLE-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOCC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



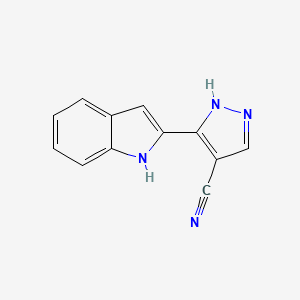
![5H-1,3-Dioxolo[4,5-g][2]benzopyran-5,7(8H)-dione](/img/structure/B11895638.png)
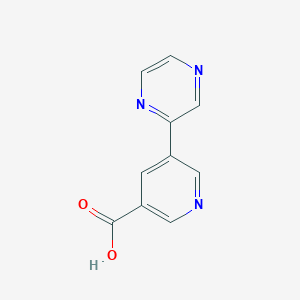
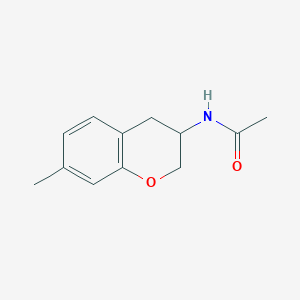
![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11895654.png)
![2'-Ethynyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B11895657.png)


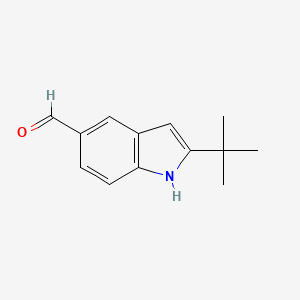
![3-Methyl-6-phenylimidazo[1,2-A]pyridine](/img/structure/B11895689.png)

![7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B11895701.png)
